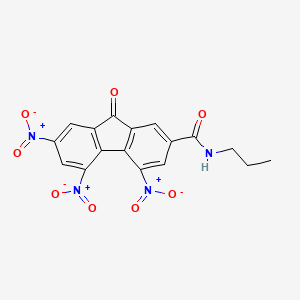
1-(Furan-3-yl)-2,4-diphenylbutane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-yl)-2,4-diphenylbutane-1,4-dione is a compound that belongs to the class of polysubstituted furans. Furans are five-membered aromatic heterocyclic compounds containing one oxygen atom. This particular compound is characterized by the presence of a furan ring substituted with phenyl groups and a butane-1,4-dione moiety. Furans are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 1-(Furan-3-yl)-2,4-diphenylbutane-1,4-dione can be achieved through various synthetic routes. One common method involves the reaction of 1,3-diphenylpropane-1,3-dione with furan-3-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial production methods for polysubstituted furans often involve multicomponent reactions (MCRs), which enable the construction of structurally diverse compounds from simple starting materials. These reactions are advantageous due to their high efficiency and simplified purification processes .
Chemical Reactions Analysis
1-(Furan-3-yl)-2,4-diphenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
1-(Furan-3-yl)-2,4-diphenylbutane-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the construction of heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)-2,4-diphenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-(Furan-3-yl)-2,4-diphenylbutane-1,4-dione can be compared with other similar compounds, such as:
Furan-3-carbaldehyde: A precursor in the synthesis of polysubstituted furans.
2,5-Diphenylfuran: A compound with similar structural features but different biological activities.
1,3-Diphenylpropane-1,3-dione: A key intermediate in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both furan and diketone moieties, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
63277-53-2 |
|---|---|
Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
1-(furan-3-yl)-2,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C20H16O3/c21-19(16-9-5-2-6-10-16)13-18(15-7-3-1-4-8-15)20(22)17-11-12-23-14-17/h1-12,14,18H,13H2 |
InChI Key |
SIWNCYXWWCYABW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)C3=COC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


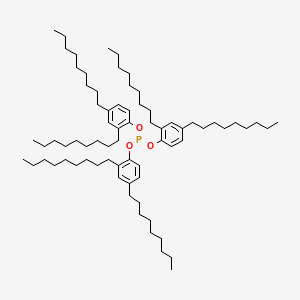
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)


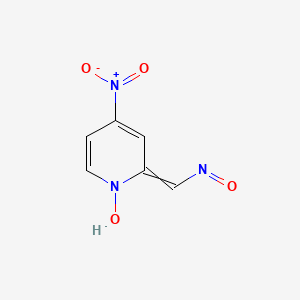
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
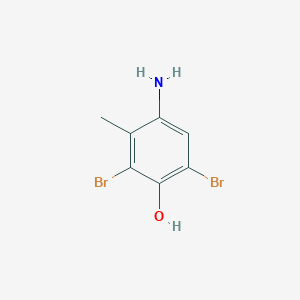

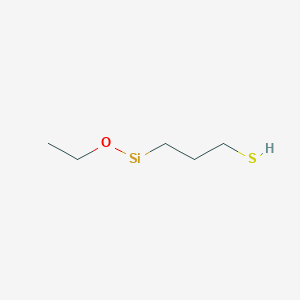
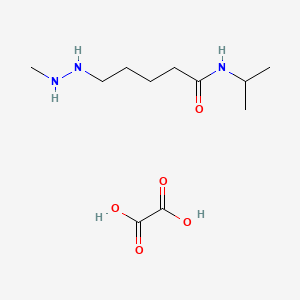
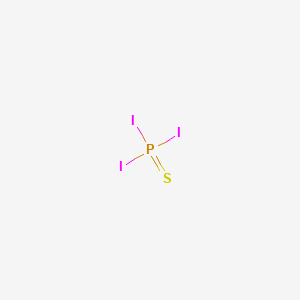
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)
